![molecular formula C14H11N B104344 3-Methylbenzo[g]isoquinoline CAS No. 19339-12-9](/img/structure/B104344.png)
3-Methylbenzo[g]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzo[g]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It is a complex molecule that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Methylbenzo[g]isoquinoline is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Methylbenzo[g]isoquinoline can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methylbenzo[g]isoquinoline in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on 3-Methylbenzo[g]isoquinoline. One direction is to further investigate its potential as a fluorescent probe for DNA and RNA detection. Another direction is to study its effects on different cell types and its potential applications in treating various diseases. Additionally, more research is needed to understand its mechanism of action and to identify its molecular targets.
Synthesemethoden
The synthesis of 3-Methylbenzo[g]isoquinoline can be achieved through various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method is the Friedländer synthesis, which involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzo[g]isoquinoline has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.
Eigenschaften
CAS-Nummer |
19339-12-9 |
|---|---|
Produktname |
3-Methylbenzo[g]isoquinoline |
Molekularformel |
C14H11N |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
3-methylbenzo[g]isoquinoline |
InChI |
InChI=1S/C14H11N/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15-10/h2-9H,1H3 |
InChI-Schlüssel |
VNYFIMAAUQDNKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
Kanonische SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C=N1 |
Synonyme |
3-Methylbenz[g]isoquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



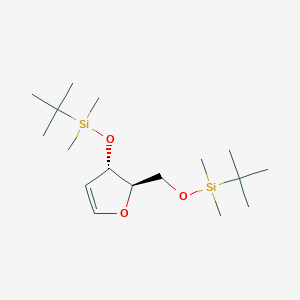
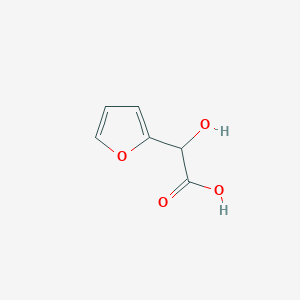
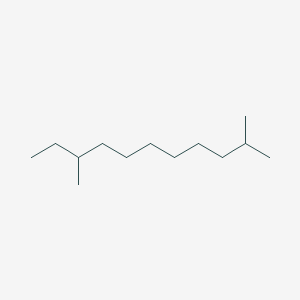

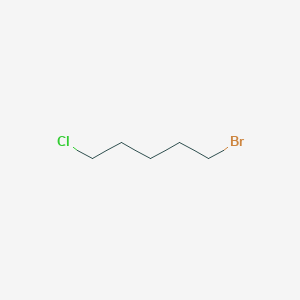
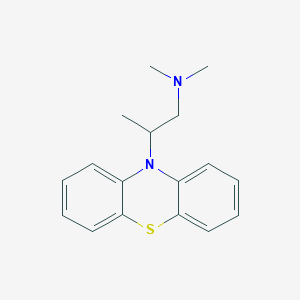
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
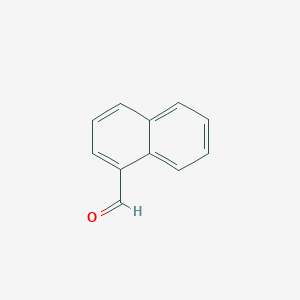
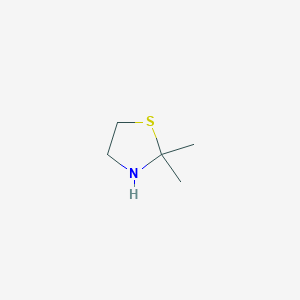
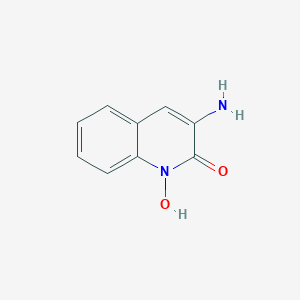
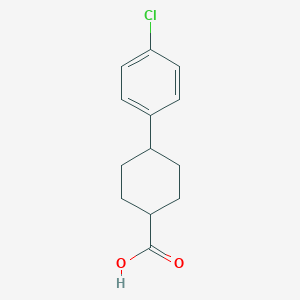
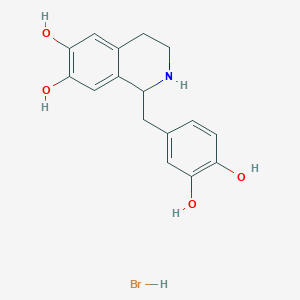
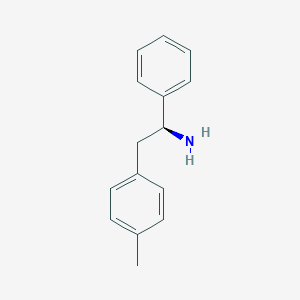
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)